1-Methoxyanthracene
Description
Overview of Polycyclic Aromatic Hydrocarbons with Alkoxy Substituents
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by the presence of multiple fused aromatic rings. nih.gov The introduction of substituents, such as alkoxy groups (-OR), onto the periphery of a PAH core can profoundly affect the molecule's properties and behavior. nih.gov
Alkoxy groups are generally considered electron-donating, which can alter the electronic structure of the PAH system. rsc.org This modification influences the molecule's reactivity, photophysical properties, and potential for intermolecular interactions. nih.govtandfonline.com For instance, the strategic placement of alkoxy groups has been used to tune the electronic and optical properties of PAHs for applications in materials science. nih.gov A key advantage of incorporating alkoxy chains is the improved solubility of the often-insoluble parent PAHs, which facilitates their purification and analysis in solution. nih.govotago.ac.nz
Furthermore, the presence of these substituents can influence the solid-state packing of PAH molecules. nih.gov Long alkyl chains within the alkoxy groups can act as an insulating layer, promoting stronger π-interactions within molecular columns while minimizing interactions between them. nih.gov This control over supramolecular organization is crucial for developing materials with specific electron transport abilities for use in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. nih.gov Research in this area focuses on creating novel, highly functionalized PAHs with tailored properties for advanced applications. nih.govotago.ac.nz
Historical Context of Anthracene (B1667546) Derivatives Research
The study of anthracene and its derivatives has a rich history that has significantly contributed to the development of organic chemistry. Anthracene was first isolated from coal tar in 1832 by the French chemist Auguste Laurent. numberanalytics.com This discovery was a milestone that opened the door to investigating the vast family of polycyclic aromatic hydrocarbons. numberanalytics.com Early research by Fritzache in 1866 revealed one of anthracene's hallmark characteristics: its ability to undergo a photochemical reaction upon exposure to sunlight, forming a crystalline precipitate that reverts to anthracene upon melting. rroij.com
Throughout the 20th century, anthracene became a cornerstone in the development of organic photochemistry. rroij.com Its derivatives have been extensively investigated for a wide range of applications, from the synthesis of dyes and pigments to their use in materials with unique optical and electronic properties. numberanalytics.comrroij.com The conversion of anthracene to anthraquinone (B42736), a precursor for many dyes, has been a particularly significant industrial application. rroij.com
In recent decades, research has shifted towards more sophisticated applications and synthesis methods. The development of transition metal-catalyzed reactions, for example, has revolutionized the synthesis of anthracene scaffolds, allowing for the creation of complex and highly functionalized derivatives with greater efficiency and selectivity than traditional methods. frontiersin.orgnih.gov Researchers have synthesized hundreds of derivatives, particularly substituted at the 2,6- and 9,10-positions, to build structure-property relationships for materials used in organic thin-film transistors (OTFTs). mdpi.com This ongoing research continues to expand the potential uses of anthracene-based compounds in fields ranging from medicinal chemistry to advanced materials science. frontiersin.orgnih.gov
Scope and Objectives of Current Academic Inquiry into 1-Methoxyanthracene
Contemporary research on this compound explores its properties and potential applications across several scientific disciplines, primarily focusing on materials science, biological research, and toxicology.
In the realm of materials science and organic electronics, methoxy-substituted anthracenes are investigated as building blocks for organic semiconductors and fluorescent materials. ontosight.ai The methoxy (B1213986) group's influence on the electronic properties and solid-state packing of the anthracene core is of particular interest for developing novel materials for optoelectronic devices. ontosight.ainih.gov The fluorescent properties of these compounds are also harnessed in the development of fluorescent probes. ontosight.ai
In biological research, this compound and related compounds serve as fluorescent probes for studying cellular processes. ontosight.ai Their ability to emit light upon excitation allows for the visualization and analysis of biological systems. ontosight.ai Furthermore, studies have explored the epigenetic toxicity of methylated anthracenes. Research has shown that 1-methylanthracene (B1217907), a structurally similar compound, can inhibit gap junctional intercellular communication (GJIC) and activate the mitogen-activated protein kinase (MAPK) pathway in rat liver cells. oup.com These are non-genotoxic events associated with tumor promotion, indicating that the structural features of such derivatives can significantly impact biological pathways. oup.com
Toxicological studies have also examined this compound's role in the context of chemical mixtures. While many low molecular weight PAHs, like 1-methylanthracene, are not classified as carcinogenic on their own, recent studies have shown they can act as co-carcinogens. eurekalert.org For instance, research demonstrated that when 1-methylanthracene was combined with the known carcinogen benzo[a]pyrene, it dramatically magnified the cellular changes associated with cancer development in mouse cells. eurekalert.org This highlights the importance of studying the combined effects of these chemicals, as they commonly occur in mixtures in environmental contexts like cigarette smoke. eurekalert.org
Spectroscopic Data for this compound
| Technique | Data | Source |
|---|---|---|
| GC-MS | Major peaks at m/z: 208, 165, 193 | nih.gov |
| IR (Vapor Phase) | Data available via John Wiley & Sons, Inc. | nih.gov |
| ¹³C NMR | Data available via John Wiley & Sons, Inc. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
61128-86-7 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-methoxyanthracene |
InChI |
InChI=1S/C15H12O/c1-16-15-8-4-7-13-9-11-5-2-3-6-12(11)10-14(13)15/h2-10H,1H3 |
InChI Key |
MVFYNVDEWCIFFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxyanthracene and Its Functionalized Analogues
Classical and Contemporary Chemical Synthesis Approaches
The synthesis of methoxyanthracene derivatives often begins with precursor molecules like anthraquinones. colab.ws For instance, 1,4-dihydroxyanthraquinone can be methylated to produce 1-hydroxy-4-methoxyanthracene-9,10-dione and 1,4-dimethoxyanthracene-9,10-dione. mdpi.comresearchgate.net A common methylating agent for this transformation is dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃). mdpi.comresearchgate.net
Another classical approach involves the reduction of an anthraquinone (B42736) to an anthracene (B1667546). For example, 1,8-dimethoxyanthraquinone (B191110) can be reduced using zinc dust in refluxing acetic acid to yield 1,8-dimethoxyanthracene. thieme-connect.comresearchgate.net
Contemporary methods often focus on improving efficiency and yield. For instance, the synthesis of 1,4,5,8-tetramethoxyanthracene (B3059049) has been achieved from the inexpensive 1,8-dihydroxyanthraquinone. thieme-connect.comresearchgate.net This multi-step process involves methylation, reduction, bromination, and a copper(I)-catalyzed methoxy (B1213986) group substitution. thieme-connect.comresearchgate.net
The table below summarizes a typical classical synthesis of a dimethoxyanthracene derivative.
| Step | Reactant | Reagents | Product | Yield (%) |
| 1 | 1,4-Dihydroxyanthraquinone | (CH₃)₂SO₄, K₂CO₃, Acetone | 1,4-Dimethoxyanthracene-9,10-dione | 96 |
| 2 | 1,4-Dimethoxyanthracene-9,10-dione | NaBH₄ | Mixture of products | - |
Table 1: Synthesis of 1,4-Dimethoxyanthracene-9,10-dione. researchgate.net
Organocatalyzed Benzannulation Reactions relevant to Methoxyanthracene Scaffolds
Organocatalyzed benzannulation reactions have emerged as a powerful tool for constructing aromatic systems, including those relevant to methoxyanthracene scaffolds. sioc-journal.cnrsc.org These reactions offer a metal-free alternative to traditional methods and often proceed under mild conditions with high efficiency. sioc-journal.cn
One notable example is the L-proline catalyzed [4+2] cycloaddition of in situ generated azadienes with naphthoquinones to form anthraquinones. nih.gov This one-pot tandem benzannulation allows for the construction of diverse anthraquinone structures, which can then be further modified to methoxyanthracenes. nih.gov The use of organocatalysts like L-proline provides a greener and more efficient synthetic route. nih.govsmolecule.com
The development of new organocatalyst scaffolds continues to expand the scope of these reactions. nih.govresearchgate.net These catalysts facilitate the formation of complex aromatic structures from simpler acyclic precursors, which is a significant advancement in the synthesis of functionalized arenes. sioc-journal.cn
Derivatization Strategies via Electrophilic Substitution (e.g., Halogenation)
Electrophilic substitution is a fundamental reaction for functionalizing aromatic rings, including the methoxyanthracene framework. byjus.comsavemyexams.commasterorganicchemistry.com Halogenation, in particular, is a key derivatization strategy, as the resulting haloanthracenes are versatile precursors for further modifications. researchgate.net
The halogenation of anthracenes can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). acs.orgnih.gov The reaction conditions, including the presence or absence of a catalyst or initiator, can influence the regioselectivity of the halogenation. For instance, the bromination of 9-methylanthracene (B110197) with NBS in the absence of iodine yields 9-(bromomethyl)anthracene, while in the presence of iodine, the major product is 9-bromo-10-methylanthracene. acs.orgnih.gov
The mechanism of electrophilic halogenation typically involves the generation of an electrophile (e.g., Br⁺), which then attacks the electron-rich anthracene ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com The position of the methoxy group on the anthracene ring will direct the incoming electrophile to specific positions due to its electron-donating nature. libretexts.org
A study on the bromination of 1-aminoanthra-9,10-quinone using a deep eutectic solvent (choline chloride:urea) highlights a more environmentally friendly approach to halogenation. researchgate.net This method avoids the use of volatile organic solvents and strong acids. researchgate.net
| Substrate | Reagent | Product |
| 9,10-Dibromoanthracene | Bromine in CCl₄ | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene |
| Hexabromide from above | Pyridine | 2,9,10-Tribromoanthracene |
Table 2: Example of Bromination and Subsequent Elimination to Form a Substituted Anthracene. beilstein-journals.org
Nucleophilic Substitution Pathways for Methoxy-Anthracene Framework Modification
Nucleophilic substitution reactions provide another avenue for modifying the methoxy-anthracene framework. ntu.edu.sg While direct nucleophilic aromatic substitution on an unsubstituted anthracene is challenging, the presence of activating groups or the conversion to a more reactive intermediate can facilitate such transformations.
For instance, the methoxy group itself can be a target for nucleophilic substitution, although this is not always straightforward. nih.gov In some cases, the methoxy group can be replaced by a nucleophile, as seen in the reaction of a thianthrenium salt where a methoxy group is substituted by a cyano group. nih.gov
A more common strategy involves the introduction of a good leaving group, such as a halogen, onto the anthracene ring via electrophilic substitution. This halo-substituted methoxyanthracene can then undergo nucleophilic substitution. For example, bromoanthracenes can be converted to their corresponding methoxy derivatives through copper-assisted nucleophilic substitution reactions. beilstein-journals.org
The development of novel methods, such as the use of a sodium hydride-iodide composite, has enabled the nucleophilic amination of methoxy arenes, offering a route to benzannulated nitrogen-heterocycles. ntu.edu.sg
| Starting Material | Reagent | Product |
| 1-Hydroxy-4-methoxyanthracene-9,10-dione | Butylamine, PhI(OAc)₂ | Aminoanthraquinone derivative |
| 1,4-Dimethoxyanthracene-9,10-dione | Butylamine, PhI(OAc)₂ | Aminoanthraquinone derivative |
Table 3: Nucleophilic Amination of Methoxyanthraquinone Derivatives. mdpi.comresearchgate.net
Advanced Synthesis Techniques for 1-Methoxyanthracene Precursors and Derivatives
Advanced synthesis techniques are continuously being developed to create complex molecules like this compound and its derivatives with greater efficiency and control. solubilityofthings.comnumberanalytics.com These methods often involve multi-step syntheses, the use of catalysts, and strategic approaches like retrosynthetic analysis. solubilityofthings.com
One example of an advanced synthesis is the preparation of 1,4,5,8-tetramethoxyanthracene from 1,8-dihydroxyanthraquinone. thieme-connect.comresearchgate.net This process involves a sequence of reactions including methylation, reduction, bromination, and a final copper-catalyzed substitution to install the methoxy groups. thieme-connect.comresearchgate.net This highlights the multi-step nature of synthesizing highly functionalized anthracenes. solubilityofthings.com
The synthesis of precursors for polymers of intrinsic microporosity (PIMs) also showcases advanced techniques. For example, anthracene maleic anhydride (B1165640) derivatives can be prepared through a Diels-Alder reaction, with the methoxy groups on the anthracene precursor enhancing solubility and stability. rsc.org
Furthermore, the development of innovative and scalable synthetic approaches is crucial, particularly for applications that require large quantities of material. serdp-estcp.mil These advanced methods aim to reduce hazardous waste, improve yields, and utilize inexpensive starting materials. serdp-estcp.mil
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 1-methoxyanthracene in solution. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. measurlabs.com
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the methoxy (B1213986) group and the protons on the anthracene (B1667546) core. The integration of these signals reveals the number of protons in each unique chemical environment, while their chemical shift (δ) indicates the degree of magnetic shielding. The splitting pattern, or multiplicity, arises from spin-spin coupling between neighboring, non-equivalent protons and provides information on proton connectivity. measurlabs.com
The aromatic region would feature a complex pattern of multiplets for the nine protons attached to the anthracene skeleton. The protons on the substituted ring (C1-C4) and the unsubstituted rings (C5-C8 and C9-C10) will have different chemical shifts due to the electronic influence of the methoxy group. The methoxy group itself is expected to appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum. Based on data from similar methylated anthracenes, the chemical shifts can be predicted. chemicalbook.comcdnsciencepub.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H |
| Aromatic Protons | ~7.2 - 8.5 | Multiplet (m) | 9H |
Note: The table presents expected values based on general principles of NMR spectroscopy and comparison with structurally related compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which has C₁ symmetry, fifteen distinct signals are expected, one for each carbon atom. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
The spectrum would show signals for the methoxy carbon, protonated aromatic carbons (CH), and non-protonated (quaternary) aromatic carbons, including those at the ring junctions and the one bearing the methoxy group. The carbon attached to the oxygen atom (C1) would be significantly shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen. The methoxy carbon would appear in the typical aliphatic ether region. Studies on methylated anthracenes have shown that substituent effects can be used to predict the shieldings of aryl carbons with high accuracy. cdnsciencepub.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₃ | ~55 - 60 |
| Aromatic CH | ~100 - 130 |
| Aromatic Quaternary C | ~125 - 140 |
| Aromatic C-O | ~155 - 160 |
Note: The table presents expected values based on general principles of NMR spectroscopy and comparison with structurally related compounds. nih.govnih.gov Actual experimental values may vary.
To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR experiments are essential. measurlabs.comemerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons around each aromatic ring of the anthracene core. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the straightforward assignment of protonated carbons. emerypharma.com
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the molecular vibrations of a compound. matlantis.comlibretexts.org These methods are complementary, as some vibrational modes may be active in IR but not in Raman, and vice versa. gatewayanalytical.com For this compound, these techniques are used to confirm the presence of specific functional groups.
FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's bonds. gatewayanalytical.com The FTIR spectrum of this compound would exhibit characteristic bands confirming its structure. Key absorptions include:
Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: From the methoxy group, appearing just below 3000 cm⁻¹. vscht.cz
Aromatic C=C Stretch: A series of bands in the 1625-1450 cm⁻¹ region, characteristic of the anthracene core.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage, expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (-OCH₃) | Stretching | 3000 - 2850 | Medium |
| Aromatic C=C | Ring Stretching | 1625 - 1450 | Medium-Variable |
| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1275 - 1200 | Strong |
| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1075 - 1020 | Strong |
Note: The table presents expected absorption regions based on established correlation charts. vscht.cz Actual peak positions and intensities can be influenced by the specific molecular structure and sample state.
Attenuated Total Reflectance (ATR) is a popular sampling technique used in conjunction with FTIR spectroscopy. anton-paar.com It allows for the direct analysis of solid or liquid samples with minimal to no preparation. mt.com In ATR-FTIR, the IR beam interacts with the sample via an evanescent wave that penetrates a short distance into the sample at the point of total internal reflection within an ATR crystal (such as diamond or zinc selenide). anton-paar.com
The resulting ATR-IR spectrum is broadly similar to a traditional transmission spectrum. For this compound, this technique would provide the same key vibrational information as described in the FTIR section, making it a rapid and convenient method for confirming the presence of the key functional groups. mt.comworktribe.com
Vapor Phase and Matrix-Isolation Infrared Studies
Vapor phase and matrix-isolation infrared (IR) spectroscopy are powerful techniques for studying the vibrational modes of molecules free from intermolecular interactions that are present in condensed phases. In vapor phase spectroscopy, the sample is heated to produce a gaseous sample, while matrix-isolation involves trapping individual molecules in an inert, solid matrix (like argon or neon) at cryogenic temperatures. researchgate.netnih.gov This isolation minimizes rotational and intermolecular interferences, resulting in sharp, well-resolved vibrational bands that are ideal for comparison with theoretical calculations. nih.gov
Raman Activity and Sensitivity to Substituent Position
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The position of a substituent on the anthracene ring significantly impacts the molecule's electronic properties and, consequently, its Raman spectrum. publish.csiro.au The introduction of a methoxy group at the 1-position breaks the symmetry of the parent anthracene molecule, which can lead to changes in the intensity and position of Raman bands.
UV Raman spectroscopy studies on alkylated anthracenes, such as 1-methylanthracene (B1217907) and 9-methylanthracene (B110197), demonstrate that the spectra are sensitive to the substituent's position. researchgate.netresearchgate.net This sensitivity arises from the different ways each isomer perturbs the electronic structure of the anthracene core. researchgate.net For this compound, the electron-donating nature of the methoxy group would influence the polarizability of the molecule, affecting the Raman intensities. Key vibrational modes expected in the Raman spectrum would include the aromatic C-C stretching modes, C-H bending modes, and vibrations specific to the O-CH₃ group.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. iitk.ac.in The absorption spectra of anthracene and its derivatives are characterized by well-defined vibronic structures arising from π → π* transitions. acs.org The introduction of a methoxy group, an auxochrome, typically causes a bathochromic (red) shift in the absorption maxima due to its electron-donating effect, which raises the energy of the highest occupied molecular orbital (HOMO). iitk.ac.in
Studies on various methoxy-substituted organic semiconductors and anthracene derivatives confirm this trend. acs.orgrsc.org For instance, the absorption spectra of methoxy-substituted phenyl scirp.orgbenzothieno[3,2-b] scirp.orgbenzothiophene show a clear red-shift compared to unsubstituted analogs, indicating strong electronic influence from the methoxy group. rsc.org The UV-Vis spectrum of this compound in a solvent like dichloromethane (B109758) would be expected to exhibit intense absorption bands in the range of 350-430 nm. acs.org The precise location of these peaks is sensitive to the substitution pattern, as seen in different isomers of tetra-methoxy-substituted diindolocarbazoles. rsc.org
Table 1: Representative UV-Vis Absorption Data for Methoxy-Substituted Aromatic Compounds This table presents data for related compounds to illustrate the typical spectral region for this compound.
| Compound/System | Solvent | Absorption Maxima (λ_max) [nm] | Reference |
|---|---|---|---|
| Diphenyl-substituted anthracene with MeO groups | Toluene | ~400-430 | acs.org |
| 2-(4-methoxyphenyl)benzo[b]benzo rsc.orgnih.govthieno[2,3-d]thiophene (BOP-BTBT) | Dichloromethane | 360 | rsc.org |
| 2,7-bis(4-methoxyphenyl)benzo[b]benzo rsc.orgnih.govthieno[2,3-d]thiophene (DBOP-BTBT) | Dichloromethane | 382 | rsc.org |
| 1,3,10,12-tetramethoxy-diindolocarbazole | CH₂Cl₂ | 437 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and structural information of a compound based on the mass-to-charge ratio (m/z) of its ions. msu.edu For this compound (C₁₅H₁₂O), the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight.
The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure of the molecule. The molecular ion is energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.org For this compound, likely fragmentation pathways would involve the cleavage of the methoxy group.
Predicted Fragmentation Pathways:
Loss of a methyl radical (·CH₃): This is a common fragmentation for methyl ethers, leading to a stable [M-15]⁺ ion.
C₁₅H₁₂O⁺· → [C₁₄H₉O]⁺ + ·CH₃
Loss of a methoxy radical (·OCH₃): Cleavage of the C-O bond would result in an [M-31]⁺ ion corresponding to the anthracenyl cation.
C₁₅H₁₂O⁺· → [C₁₄H₉]⁺ + ·OCH₃
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the expulsion of a neutral formaldehyde molecule, producing an [M-30]⁺· radical cation.
Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion could lose CO, a common fragmentation for oxygen-containing aromatic rings, to give an [M-15-28]⁺ or [M-43]⁺ ion.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Formula | m/z (Nominal Mass) | Description |
|---|---|---|---|
| [M]⁺· | C₁₅H₁₂O⁺· | 208 | Molecular Ion |
| [M-15]⁺ | C₁₄H₉O⁺ | 193 | Loss of methyl radical |
| [M-30]⁺· | C₁₄H₁₀⁺· | 178 | Loss of formaldehyde |
| [M-31]⁺ | C₁₄H₉⁺ | 177 | Loss of methoxy radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. scirp.org Although a specific crystal structure for this compound has not been identified in the searched literature, analysis of related substituted anthracenes provides insight into the expected structural features. For example, the crystal structure of 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione shows a planar molecule with intramolecular hydrogen bonding. researchgate.net The bulkiness and electronic nature of substituents can cause distortions in the anthracene skeleton. nih.gov
The arrangement of molecules in a crystal, known as crystal packing, is governed by a balance of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and π-π stacking. scirp.orgnih.gov For aromatic systems like this compound, π-π interactions are a dominant force, often leading to stacked arrangements. nih.gov The presence of the methoxy group introduces a dipole moment, which can influence the molecular packing and lead to specific head-to-tail or head-to-head arrangements to optimize electrostatic interactions. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts within a crystal lattice. scirp.org
Conformational analysis in the solid state examines the specific three-dimensional shape adopted by a molecule within the crystal lattice. nih.govtaltech.ee For this compound, the primary degree of conformational freedom is the rotation around the C1-O bond, which defines the orientation of the methoxy group's methyl substituent relative to the plane of the anthracene ring. This torsion angle would be fixed in the crystalline state. It is common for molecules to crystallize in a conformation that represents a low-energy state, though this is not always the global minimum, as crystal packing forces can stabilize higher-energy conformers. nih.gov Without experimental crystal data, the precise conformation of this compound in the solid state remains undetermined.
Photophysical Properties and Excited State Dynamics of 1 Methoxyanthracene Systems
Fluorescence Spectroscopy and Quantum Yield Determination
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a reference standard with a known quantum yield. edinst.com The calculation is performed using the following equation:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)
Where the subscripts S and R denote the sample and reference, respectively, Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. edinst.com For accurate measurements, it is recommended to use multiple solutions of varying concentrations. edinst.com
Studies on 9-phenyl-10-methoxyanthracene (PMA) have shown that the fluorescence quantum yield increases with the viscosity of the solvent. researchgate.net For instance, the quantum yield of anthracene (B1667546) is 0.27 in ethanol (B145695) and 0.36 in cyclohexane. omlc.org The determination of fluorescence quantum yields can be performed using a spectrometer equipped with an integrating sphere for absolute measurements or by relative methods using standard solutions. bjraylight.com
The following table provides an example of how fluorescence quantum yield data for 1-methoxyanthracene in different solvents could be presented.
| Solvent | Quantum Yield (Φf) | Reference |
| Cyclohexane | 0.36 | omlc.org |
| Ethanol | 0.27 | omlc.org |
This table is illustrative and based on data for the parent compound, anthracene. Specific quantum yield values for this compound would require dedicated experimental measurement.
Excited State Lifetime Measurements and Decay Kinetics
Time-resolved fluorescence spectroscopy is a powerful technique used to measure the excited-state lifetime (τf) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This parameter provides valuable insights into the various de-excitation pathways, including radiative (fluorescence) and non-radiative processes.
For many anthracene derivatives, the fluorescence decay is mono-exponential. However, studies on 2-methoxy-substituted anthracenes, including 2-methoxyanthracene, have revealed dual-exponential decay kinetics. researchgate.netresearchgate.net This observation suggests the presence of two distinct emissive species in the excited state. researchgate.netresearchgate.net These have been attributed to the existence of s-cis and s-trans conformers relative to the exocyclic C2-O bond. researchgate.netresearchgate.net These conformers are interconvertible, leading to coupled decay kinetics. researchgate.netfigshare.com The energy difference between these conformers in the excited state is small, facilitating this interconversion within the singlet excited-state lifetime. researchgate.netresearchgate.net
The excited-state lifetime of 9-phenyl-10-methoxyanthracene (PMA) has been found to increase with increasing solvent viscosity. researchgate.net This is a common phenomenon for molecules where non-radiative decay pathways, such as torsional motion, are suppressed in more viscous environments.
Below is an interactive table showcasing hypothetical excited-state lifetime data for this compound in different solvents, illustrating the kind of data obtained from such studies.
| Solvent | Lifetime 1 (τ1) (ns) | Lifetime 2 (τ2) (ns) |
| Hexane | 2.5 | 8.1 |
| Ethanol | 3.1 | 9.5 |
| Acetonitrile | 2.8 | 8.9 |
This is a representative table. Actual lifetime values would be determined experimentally.
Solvatochromism and Solvent-Dependent Photophysical Behavior
Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. taylorandfrancis.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. For molecules that exhibit an increase in dipole moment upon excitation, a bathochromic (red) shift is typically observed in more polar solvents. taylorandfrancis.com
The photophysical properties of many fluorescent molecules are significantly influenced by both the polarity and viscosity of the solvent. nih.gov Solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. numberanalytics.comchemrxiv.org For instance, fluorescent molecular rotors, a class of twisted intramolecular charge transfer (TICT) compounds, show a bathochromic shift in their peak emission in more polar solvents. nih.gov
In the case of 9-phenyl-10-methoxyanthracene (PMA), no significant change in the absorption spectrum is observed when moving from non-polar to polar solvents, suggesting that there is no substantial change in the dipole moment upon excitation. researchgate.net However, the fluorescence quantum yield and lifetime of PMA increase with increasing solvent viscosity. researchgate.net This indicates that the non-radiative decay pathways are sensitive to the rigidity of the environment. Increased viscosity hinders molecular motions, such as rotation of the phenyl group, thereby reducing the rate of non-radiative deactivation and enhancing fluorescence. rsc.org
The following interactive table illustrates the effect of solvent polarity and viscosity on the fluorescence emission maximum of a hypothetical fluorophore.
| Solvent | Polarity (Dielectric Constant) | Viscosity (cP) | Emission Max (nm) |
| n-Hexane | 1.88 | 0.29 | 410 |
| Toluene | 2.38 | 0.56 | 415 |
| Dichloromethane (B109758) | 8.93 | 0.41 | 425 |
| Acetonitrile | 37.5 | 0.34 | 435 |
| Ethanol | 24.5 | 1.07 | 430 |
This table provides a general illustration of solvatochromic effects.
Protic solvents, which contain O-H or N-H bonds, are capable of acting as hydrogen bond donors. masterorganicchemistry.com These interactions can have a profound effect on the photophysical properties of fluorescent molecules, particularly those with hydrogen bond accepting sites. rsc.orgunige.ch Hydrogen bonding can lead to the stabilization or destabilization of the ground and excited states, influencing both the spectral position and the quantum yield of fluorescence.
In many cases, intermolecular hydrogen bonding provides an efficient non-radiative decay channel, leading to a decrease in fluorescence quantum yield. rsc.org For example, in protic solvents, the fluorescence decay of some push-pull diketopyrrolopyrrole derivatives is significantly accelerated due to hydrogen bond-assisted non-radiative deactivation. unige.ch The influence of a solvent's hydrogen bond donating ability on the emission properties of compounds can be analyzed using scales like the Kamlet-Taft and Catalán parameters. researchgate.net These analyses have shown that for certain molecules, intermolecular solute-solvent hydrogen bonding interactions are significant in their excited state. researchgate.net
Organized media, such as micelles, provide microenvironments with properties distinct from those of bulk solvents. These systems can be used to study the photophysical behavior of molecules in a more controlled and biologically relevant setting. The incorporation of a fluorescent probe into a micelle can lead to significant changes in its emission properties due to the altered polarity, viscosity, and reduced mobility within the micellar core.
For instance, the formation of sodium dodecyl sulfate (B86663) (SDS) micelles can lead to a strong enhancement of fluorescence for certain dyes due to aggregation-induced emission (AIE), where the immobilization of the dye within the micelle restricts intramolecular rotations and reduces non-radiative decay pathways. mdpi.com
Role of Protic Solvents and Hydrogen Bonding Interactions
Temperature Dependence of Fluorescence and Radiationless Processes
The fluorescence intensity and lifetime of many aromatic molecules, including anthracene derivatives, are known to be temperature-dependent. researchgate.net Typically, an increase in temperature leads to a decrease in fluorescence quantum yield and lifetime. annualreviews.org This is because higher temperatures promote non-radiative decay processes, which compete with fluorescence.
The primary temperature-dependent radiationless process for many anthracene derivatives is intersystem crossing from the lowest excited singlet state (S₁) to a triplet state (Tₙ). researchgate.net An Arrhenius plot of the fluorescence data can be used to determine the activation energy for this process. researchgate.netnih.gov For some substituted anthracenes, this activated intersystem crossing is proposed to involve a higher triplet state that lies above the S₁ state. researchgate.net In some cases, deviations from simple Arrhenius behavior are observed, suggesting more complex deactivation mechanisms. researchgate.net
For 9-phenyl-10-methoxyanthracene (PMA), the fluorescence quantum yield has been observed to increase sharply as the temperature is lowered. researchgate.net This is consistent with the general principle that lower temperatures reduce the efficiency of thermally activated non-radiative decay pathways. The study of temperature-dependent fluorescence provides valuable information about the energy barriers and kinetics of these radiationless processes. thieme-connect.dersc.org
Intersystem Crossing (ISC) and Internal Conversion (IC) Pathways
The de-excitation of photo-excited this compound occurs through a competition between radiative pathways (fluorescence) and non-radiative pathways. The primary non-radiative routes for the first excited singlet state (S₁) are intersystem crossing (ISC) to an excited triplet state (T₁) and internal conversion (IC) to the ground state (S₀). edinst.comlibretexts.org
Internal Conversion (IC): This process involves a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). edinst.com The efficiency of IC is strongly governed by the energy gap law, which states that the rate of conversion is inversely proportional to the energy difference between the two states. edinst.com For aromatic molecules like this compound, the energy gap between S₁ and S₀ is large, making the direct internal conversion from S₁ to S₀ a relatively slow and inefficient process. Consequently, it does not typically represent a major deactivation channel compared to fluorescence or intersystem crossing. edinst.com
Intersystem Crossing (ISC): This pathway involves a non-radiative transition between electronic states of different spin multiplicities, most notably from the S₁ state to the T₁ state. libretexts.org This transition is formally spin-forbidden, but it becomes partially allowed due to spin-orbit coupling. edinst.com For many purely organic molecules, ISC from S₁ to T₁ is slow compared to fluorescence. edinst.com However, factors like the presence of heavy atoms can enhance the ISC rate. edinst.com In the case of this compound, while no heavy atoms are present, the methoxy (B1213986) substituent can subtly influence the electronic properties and thus the spin-orbit coupling, modulating the ISC rate. Following intersystem crossing to the T₁ state, the molecule can then undergo phosphorescence (a radiative transition from T₁ to S₀) or non-radiative decay to the ground state. libretexts.org In some systems, reverse intersystem crossing (RISC) from a triplet state back to a singlet state can also occur, which is a key process in thermally activated delayed fluorescence (TADF). nih.govroyalsocietypublishing.org
The competition between these deactivation processes is summarized in the table below.
| Deactivation Pathway | Description | Spin Multiplicity Change | Typical Rate for Aromatic Hydrocarbons |
| Internal Conversion (IC) | Non-radiative transition from S₁ to S₀. | No (Singlet → Singlet) | Slow (due to large energy gap) |
| Intersystem Crossing (ISC) | Non-radiative transition from S₁ to T₁. | Yes (Singlet → Triplet) | Varies; generally slower than fluorescence |
| Fluorescence | Radiative transition from S₁ to S₀. | No (Singlet → Singlet) | Fast (e.g., nanosecond timescale) |
Excited State Quenching Mechanisms (e.g., Oxygen Quenching and Charge-Transfer Complexes)
The fluorescence of this compound can be diminished or "quenched" by various external factors and molecular interactions. wikipedia.org Quenching refers to any process that decreases the intensity of fluorescence and can occur through several mechanisms, including the formation of complexes, energy transfer, and collisions. wikipedia.org
Oxygen Quenching: The excited singlet state of this compound is susceptible to quenching by molecular oxygen (O₂). researchgate.net This is a widespread phenomenon for fluorescent molecules and occurs via a collisional, or dynamic, quenching mechanism. edinst.com The triplet ground state of oxygen interacts with the excited singlet state of the fluorophore, promoting its non-radiative decay to the ground state. This process can also lead to the formation of reactive singlet oxygen. The rate of oxygen quenching is often diffusion-controlled and depends on the concentration of dissolved oxygen in the solvent. acs.org
Charge-Transfer Complexes (Exciplexes): this compound, with its electron-donating methoxy group, can form an excited-state complex, known as an exciplex, with suitable electron-acceptor molecules. acs.org This process involves the transfer of an electron from the excited this compound (the donor) to the acceptor molecule. The formation of the exciplex introduces a new, often non-radiative or weakly emissive, de-excitation channel that competes with the monomer fluorescence. acs.org Exciplex emission, when it occurs, is characterized by a broad, structureless, and significantly red-shifted band compared to the local emission. The stability and photophysics of the exciplex are highly dependent on solvent polarity. Studies on anthracene quenching by N,N-dimethylaniline provide a classic example of this type of interaction. acs.org
| Quenching Mechanism | Description | Key Characteristics |
| Oxygen Quenching | Collisional deactivation of the excited state by molecular oxygen. | Dynamic/collisional process, dependent on O₂ concentration. |
| Exciplex Formation | Formation of an excited-state charge-transfer complex with an electron acceptor/donor. | Leads to a new, red-shifted emission band or fluorescence quenching. Highly solvent-polarity dependent. |
Excimer Formation and Aggregation-Induced Phenomena
Excimer Formation: Like its parent compound anthracene, this compound can form excimers (excited-state dimers) at high concentrations. acs.org An excimer is formed from the interaction of an excited molecule with a ground-state molecule of the same species. uvm.edu This association is only stable in the excited state and leads to a characteristic broad and red-shifted fluorescence band, devoid of the vibrational structure seen in the monomer emission. uvm.edu The formation of excimers provides an additional de-excitation pathway that can lead to a decrease in the monomer fluorescence quantum yield, a phenomenon known as concentration quenching. acs.org The rate of excimer formation is dependent on factors like concentration and solvent viscosity. researchgate.net The substitution pattern on the anthracene core can influence the geometry and stability of the resulting excimer. uvm.edu
Aggregation-Induced Phenomena: While many fluorophores suffer from aggregation-caused quenching (ACQ), where forming aggregates in the solid state or poor solvents leads to a loss of fluorescence, some molecules exhibit the opposite behavior, known as aggregation-induced emission (AIE). nih.gov In AIE-active materials, the molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation. nih.gov For many simple anthracene derivatives, aggregation often leads to quenching via the formation of non-emissive H-aggregates or excimers. acs.org However, specific structural modifications can induce AIE properties, for instance, by restricting intramolecular rotations in the aggregated state, which closes non-radiative decay channels. nih.gov
| Phenomenon | Concentration Dependence | Spectral Signature |
| Monomer Emission | Dominant at low concentrations. | Structured, higher-energy fluorescence. |
| Excimer Emission | Becomes significant at high concentrations. | Broad, structureless, red-shifted fluorescence. uvm.edu |
Mechanochromism and Other Stimuli-Responsive Photophysical Changes in Solid State
Mechanochromism is a form of chromism where a material changes its photophysical properties, such as its emission color, in response to mechanical force like grinding, shearing, or pressure. rsc.org This phenomenon is intrinsically linked to changes in the solid-state molecular packing. Anthracene derivatives are known to exhibit mechanochromic luminescence.
For compounds like this compound, different crystalline polymorphs can possess distinct molecular arrangements, leading to different fluorescence colors. Applying mechanical stress can disrupt the crystalline lattice, converting it into a disordered or amorphous state. rsc.org This new state may have different intermolecular interactions, such as altered π-π stacking, which can favor the formation of different emissive species (e.g., excimers), resulting in a change in the observed fluorescence color. For instance, a blue-emitting crystalline sample might turn into a green-emitting amorphous powder upon grinding. Often, this process is reversible; the original crystalline state and its associated emission can be restored by methods such as thermal annealing or exposure to solvent vapor. This stimuli-responsive behavior makes such materials candidates for applications in sensing and optical memory.
Gas-Phase Photophysical Studies of Isolated Methoxyanthracene Species
Studying molecules in the gas phase allows for the investigation of their intrinsic properties without the complicating influence of solvent or crystal environments. Techniques such as supersonic jet spectroscopy can be used to obtain high-resolution spectra of cold, isolated molecules.
Gas-phase studies of this compound would provide fundamental data on its electronic and vibrational structure. These experiments can precisely determine the energy of the S₀ → S₁ electronic transition, the frequencies of vibrational modes in both the ground and excited states, and the excited-state lifetime in the absence of quenching. acs.org Furthermore, such studies can explore the conformational landscape of the molecule. The methoxy group attached to the anthracene core can potentially exist in different rotational orientations (conformers), which may have distinct absorption and emission characteristics. Comparing gas-phase data with results from solution or solid-state studies is crucial for understanding how intermolecular interactions affect the photophysical properties of this compound.
Chemical Reactivity and Mechanistic Investigations
Electrochemical Redox Behavior and Anodic Oxidation
The electrochemical characteristics of 1-methoxyanthracene and related methoxylated aromatic compounds have been a subject of significant research, particularly focusing on their redox behavior and the mechanisms of anodic oxidation. Anodic oxidation is a surface treatment method that utilizes the natural tendency of a substance, like aluminum, to oxidize, forming a protective oxide layer. gamaaluminium.sk In the context of this compound, electrochemical studies provide insights into electron transfer processes and the stability of resulting intermediates.
The redox behavior of such compounds can be investigated using techniques like cyclic voltammetry (CV), which helps in understanding the electron transfer steps and the reversibility of the redox processes. researchgate.netsathyabama.ac.in For instance, studies on similar methoxylated aromatic compounds have shown that the electrochemical oxidation can lead to the formation of various products, with the process often being influenced by the solvent and supporting electrolyte used. researchgate.net The oxidation potentials are a key parameter obtained from these studies, indicating the ease with which the molecule loses electrons.
In some cases, the anodic oxidation of methoxylated aromatics can lead to the formation of quinone ketals. researchgate.net The electrochemical behavior is also dependent on pH, as demonstrated in studies of related compounds like 1-methoxyphenazine, where the redox process was found to be pH-dependent and quasi-reversible. researchgate.net The study of such systems allows for the determination of important parameters like diffusion coefficients and heterogeneous electron transfer rate constants.
The general principles of electrochemistry, including the Nernst equation, are fundamental to interpreting the data from these experiments, relating cell potential to the concentrations of the species involved in the redox reaction. solubilityofthings.com The electrochemical series, which ranks species by their standard electrode potentials, provides a basis for predicting the feasibility of redox reactions. solubilityofthings.com
Generation and Reactivity of Radical Cations (e.g., Dimerization Kinetics)
The one-electron oxidation of this compound, often achieved through electrochemical or chemical methods, leads to the formation of a radical cation. vt.edu These radical cations are highly reactive intermediates that play a crucial role in a variety of chemical transformations. numberanalytics.com The generation of radical cations can be achieved through methods like anodic oxidation, photochemical oxidation, or the use of chemical oxidizing agents. vt.eduprinceton.edu
Once generated, the this compound radical cation can undergo several reaction pathways, including dimerization, nucleophilic attack, and deprotonation. numberanalytics.comprinceton.edu The dimerization of radical cations is a common reaction, and its kinetics can be studied using techniques like fast scan cyclic voltammetry. acs.org For the 9-methoxyanthracene (B3050148) cation radical, the dimerization reaction has been determined to be second-order with respect to the radical cation concentration. acs.orgresearchgate.net
The reactivity of the radical cation is influenced by its electronic structure and the presence of substituents. numberanalytics.com The methoxy (B1213986) group, being an electron-donating group, stabilizes the positive charge on the aromatic ring, influencing the subsequent reaction pathways. libretexts.org The environment, including the solvent, also plays a significant role in the fate of the radical cation. numberanalytics.com For example, in the presence of nucleophiles, the radical cation can undergo addition reactions. acs.org
The study of radical cation intermediates is essential for understanding the mechanisms of many organic reactions, from electron transfer processes to cycloadditions. vt.edu
Oxidation Reactions and Pathways
This compound can undergo oxidation through various pathways, leading to a range of products. The oxidation can be initiated by chemical reagents or electrochemical methods. researchgate.netmjcce.org.mk The nature of the oxidant and the reaction conditions significantly influence the outcome of the reaction.
One common oxidation pathway involves the formation of an endoperoxide, particularly in reactions involving singlet oxygen. researchgate.net These endoperoxides can be unstable and may undergo further reactions, such as rearrangement to quinones or retro-Diels-Alder reactions to regenerate the starting materials. researchgate.net The oxidation of anthracene (B1667546) derivatives with systems like H₂O₂/V-V/AcOH is believed to proceed through a polar mechanism involving the transfer of singlet oxygen. researchgate.net
In the presence of oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or manganese(III) acetate, radical oxidation reactions can occur. mjcce.org.mk With CAN, anthracene derivatives often yield anthraquinone (B42736) derivatives and bianthrones. mjcce.org.mk In contrast, using Mn(OAc)₃ can lead to the formation of substituted 9,10-dihydroanthracene (B76342) and 9,10-substituted anthracene derivatives. mjcce.org.mk
The oxidation of the radical cation of 9-methylanthracene (B110197) by peroxydisulfate (B1198043) has been shown to proceed via competing proton loss and nucleophile addition pathways. acs.org This leads to the formation of various products, including those resulting from substitution at the methyl group and on the aromatic nucleus. acs.org
The oxidation of biological molecules by singlet oxygen often results in irreversible modifications, for instance, the oxidation of the sulfhydryl group in cysteine residues of enzymes. nih.gov
Reactions in the Solid State (e.g., Diels-Alder and Topochemical Reactions)
Solid-state reactions of this compound and its derivatives offer unique opportunities to study reaction mechanisms under topochemical control, where the reactivity is governed by the crystal packing. acs.orgiucr.org These reactions can be initiated thermally or photochemically. iucr.orgrub.de
A notable example is the solid-state Diels-Alder reaction. iucr.orgrsc.org For instance, 9-methylanthracene can undergo a topochemical thermal single-crystal-to-single-crystal (SCSC) [4+2] Diels-Alder reaction with dienophiles like bis(N-cyclobutylimino)-1,4-dithiin. acs.orgiucr.org The study of such SCSC reactions provides detailed insights into molecular motions and reaction cooperativity at the atomic level. acs.orgiucr.org The reaction cavity, defined by the surrounding molecules in the crystal lattice, plays a crucial role in determining the reaction pathway and product distribution. acs.org
Photochemical reactions in the solid state, such as the [4π + 4π] cycloaddition of 9-methylanthracene, are also of significant interest. rub.de According to the Woodward-Hoffmann rules, this reaction is photochemically "allowed". rub.de Mechanochemical approaches, combining ball milling with photoirradiation, have been explored to induce these reactions, offering an alternative to solvent-based syntheses. rub.de
The thermolytic decomposition of crystalline monoadducts of nih.govfullerene and anthracene derivatives, including 9-methylanthracene, in the solid state has been shown to be under topochemical control, leading to specific bisadducts. uomustansiriyah.edu.iq
Free-Radical Reaction Mechanisms
Free-radical reactions are characterized by the involvement of intermediates with unpaired electrons, known as free radicals. masterorganicchemistry.comlibretexts.org These reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.orgsavemyexams.com
Initiation: This step involves the formation of free radicals from a non-radical species, often induced by heat or light (photolysis). libretexts.orglibretexts.orgumich.edu For example, the homolytic cleavage of a weak bond can generate two radical species. masterorganicchemistry.com
Propagation: In this stage, a radical reacts with a stable molecule to form a new radical and a new stable molecule. savemyexams.comumich.edu This creates a chain reaction, as the newly formed radical can continue the reaction cycle. savemyexams.com
Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical product. libretexts.orgsavemyexams.com
In the context of this compound, free-radical mechanisms can be initiated by processes like pyrolysis or through the decomposition of radical cations. acs.orgumich.edu For example, the pyrolysis of methylanthracenes involves free-radical pathways leading to demethylation, methyl addition, and hydrogenation products. umich.edu The mechanism for the oxidation of 9-methylanthracene radical cation by peroxydisulfate involves the formation of an anthracenylmethyl radical through proton loss. acs.org This radical can then be oxidized to a cation, which subsequently reacts to form the final products. acs.org
Understanding the stability of the radical intermediates is crucial for predicting the major reaction pathways. libretexts.org The methoxy group, as an electron-donating substituent, can influence the stability of adjacent radical centers.
Pyrolysis and Thermal Reaction Pathways
Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. For substituted anthracenes like this compound, pyrolysis can lead to a complex mixture of products through various thermal reaction pathways. umich.edu
Studies on the pyrolysis of methylanthracenes have shown that the reaction proceeds through several primary pathways. umich.edumdpi.com These include:
Demethylation: Leading to the formation of anthracene. umich.edumdpi.com
Methyl addition: Resulting in the formation of dimethylanthracenes. umich.edumdpi.com
Hydrogenation: Producing methyl-9,10-dihydroanthracenes. umich.edumdpi.com
The relative importance of these pathways can vary depending on the position of the substituent on the anthracene core. umich.edumdpi.com These reaction pathways are often rationalized based on free-radical chemistry and hydrogen-transfer mechanisms. umich.edumdpi.com
The thermolysis of more complex systems, such as adducts of anthracenes, can also be studied. For instance, the thermolytic decomposition of crystalline monoadducts of nih.govfullerene and various methylanthracenes in the solid state has been investigated, revealing topochemically controlled reaction pathways. uomustansiriyah.edu.iq
The kinetics and mechanisms of thermal reactions are often analyzed using transition state theory, although this can be complex for solid-state reactions where multiple phases and reaction pathways may be involved. msu.edu
Influence of Substituents on Reaction Pathways and Kinetics
The presence of substituents on the anthracene ring, such as the methoxy group in this compound, has a profound influence on the molecule's reactivity, reaction pathways, and kinetics. libretexts.orgmasterorganicchemistry.com Substituents can exert their influence through electronic effects (inductive and resonance) and steric effects. libretexts.org
Electronic Effects: The methoxy group is an electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. libretexts.org This increases the electron density of the ring, making it more susceptible to electrophilic attack and stabilizing cationic intermediates, such as radical cations. libretexts.orgijcrcps.com This activation is generally directed towards the ortho and para positions relative to the substituent. libretexts.org
In electrophilic aromatic substitution reactions, activating groups like the methoxy group increase the reaction rate compared to unsubstituted benzene. ijcrcps.com Conversely, electron-withdrawing groups decrease the reaction rate. ijcrcps.com
Influence on Specific Reactions:
Diels-Alder Reactions: The electronic nature of substituents on both the diene and dienophile affects the feasibility and rate of Diels-Alder reactions. researchgate.net Electron-donating groups on the diene, such as the methoxy group on anthracene, generally accelerate normal electron-demand Diels-Alder reactions. researchgate.net However, the regioselectivity of the reaction can also be influenced by the substituent's position.
Oxidation Reactions: Substituents can influence the site of oxidation and the stability of the resulting intermediates. For instance, in the oxidation of substituted anthracenes, the position of the substituent can affect the nature of the products formed. mjcce.org.mk
Pyrolysis: The position of a methyl substituent on the anthracene ring has been shown to affect the relative importance of different pyrolysis pathways (demethylation, methyl addition, hydrogenation). umich.edumdpi.com
Radical Cation Reactions: The stability and subsequent reactivity of radical cations are strongly influenced by substituents. numberanalytics.com An electron-donating group like methoxy stabilizes the positive charge, which can affect the rates of follow-up reactions like dimerization or nucleophilic attack. acs.org
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Ground State Properties
Equilibrium Geometries and Conformational Stability
A detailed analysis of the equilibrium geometry and the conformational stability of 1-methoxyanthracene, which would involve calculating the potential energy surface and identifying the most stable conformers, has not been reported in the searched scientific literature.
Electronic Properties (e.g., Ionization Potentials, Electron Affinities, Dipole Moments, Polarizabilities)
Specific calculated values for the electronic properties of this compound, such as its ionization potential, electron affinity, dipole moment, and polarizability, were not found. These properties are crucial for understanding the molecule's reactivity and its interaction with electric fields.
Vibrational Frequencies and Spectroscopic Predictions
Theoretical predictions of the vibrational frequencies for this compound, which are used to interpret experimental infrared (IR) and Raman spectra, have not been published in the available literature. Such calculations would help in the assignment of vibrational modes to specific molecular motions.
Quantum Chemical (QC) Investigations of Bonding and Interactions
While quantum chemical investigations have been performed on related compounds, such as derivatives of 9-methoxyanthracene (B3050148), specific studies focusing on the bonding and interactions within the this compound molecule itself are absent from the reviewed literature.
Hypervalent Interactions
The literature contains studies on hypervalent interactions in derivatives of 9-methoxyanthracene, particularly those involving substituents at the 1 and 8 positions. However, there is no information available regarding the presence or nature of hypervalent interactions in unsubstituted this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides insight into charge transfer and intramolecular bonding interactions. A specific NBO analysis for this compound to elucidate its bonding characteristics has not been reported in the searched scientific papers.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited state properties of molecules. researchgate.netresearchgate.net It allows for the simulation of electronic absorption and emission spectra, providing valuable information about the photophysical behavior of compounds like this compound. researchgate.netyoutube.com The accuracy of TD-DFT calculations can depend on the choice of functional and basis set. researchgate.netnumberanalytics.com
TD-DFT calculations are instrumental in simulating the UV-Vis absorption and emission spectra of molecules. youtube.comchemrxiv.org The process typically involves first optimizing the ground state geometry of the molecule using DFT. dergipark.org.tr Then, a single-point TD-DFT calculation is performed on the optimized ground-state geometry to obtain the absorption spectrum. youtube.com For the emission (fluorescence) spectrum, the molecule is optimized in its first excited state using TD-DFT, followed by a single-point calculation. youtube.comdergipark.org.tr The difference in energy between the ground and excited states at their respective optimized geometries corresponds to the absorption and emission energies. youtube.com
A study on a bianthryl derivative, which shares structural similarities with this compound, demonstrated the use of TD-DFT to understand its photophysical properties. acs.org The calculations, performed with specific functionals and basis sets, helped in interpreting the experimentally observed absorption and emission spectra and the role of solvent effects. acs.org
| Spectrum Type | Computational Method | Key Information Obtained |
| Absorption | TD-DFT on ground state geometry | Excitation energies and oscillator strengths (predicts λmax). youtube.com |
| Emission | TD-DFT on excited state geometry | Fluorescence energies. youtube.com |
TD-DFT calculations provide detailed information about the energies of different excited states and the nature of electronic transitions. google.comgaussian.com The output of a TD-DFT calculation typically lists the excited states, their energies relative to the ground state, and the contributions of different orbital-to-orbital transitions. google.com For instance, an excitation might be described as a transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
In complex molecules, an excited state can be a combination of several orbital transitions. google.com Visualizing the molecular orbitals or the difference in electron density between the ground and excited states can help in understanding the character of the excitation (e.g., local excitation, charge-transfer). google.com For polycyclic aromatic hydrocarbons, TD-DFT has been used to study the energies of the two lowest-lying singlet states, often labeled as La and Lb, which have different electronic characters. researchgate.net The choice of functional can be crucial for accurately predicting the ordering and energies of these states. researchgate.net
Absorption and Emission Spectra Simulation
Molecular Dynamics Simulations for Solvent and Aggregation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for investigating the influence of the solvent environment and the tendency of molecules to aggregate in solution. nih.govresearchgate.net
In the context of a molecule like this compound, MD simulations can provide insights into how solvent molecules arrange around the solute and how this affects its conformation and properties. nih.gov Furthermore, MD can be used to predict the propensity of molecules to self-associate and form aggregates, a phenomenon that can significantly impact their behavior in solution. nih.govresearchgate.net Studies have shown that MD simulations can successfully predict the aggregation behavior of small organic molecules in aqueous solutions. nih.gov The simulations typically involve placing multiple solute molecules in a box of solvent molecules and observing their interactions over a set period. nih.govrsc.org
| Simulation Type | Focus | Information Gained |
| MD with explicit solvent | Solvent effects | Solute-solvent interactions, conformational changes. nih.gov |
| MD with multiple solutes | Aggregation | Prediction of aggregation propensity, structure of aggregates. nih.govresearchgate.net |
Lattice Energy Calculations for Solid-State Phenomena
Lattice energy calculations are used to understand the stability and packing of molecules in a crystal lattice. These calculations are relevant for studying solid-state phenomena, such as polymorphism and solid-state reactions. iucr.org
In a study on the solid-state Diels-Alder reaction of a 9-methylanthracene (B110197) derivative, lattice energy calculations were used in conjunction with X-ray diffraction data to investigate the reaction mechanism. iucr.orgresearchgate.net The calculations helped to provide evidence for reaction cooperativity and feedback mechanisms within the crystal. iucr.orgresearchgate.net By analyzing the intermolecular interactions and packing in the crystal, researchers can gain a deeper understanding of how the solid-state environment influences chemical reactivity. iucr.org
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. smu.edudiva-portal.orgims.ac.jp Methods like Density Functional Theory (DFT) can be used to map the potential energy surface of a reaction, locating the reactants, products, and the high-energy transition state that connects them. smu.edudiva-portal.org
The process often involves calculating the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. diva-portal.org The structure and energy of the transition state provide crucial information about the reaction barrier and the feasibility of the reaction. smu.edu For complex reactions, computational methods can help to distinguish between different possible pathways and identify the most likely mechanism. numberanalytics.com Recent advancements in computational methods aim to improve the efficiency and reliability of finding transition states, making the exploration of chemical reactions more accessible. ims.ac.jp
Advanced Applications of 1 Methoxyanthracene and Its Derivatives in Functional Materials
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
Anthracene (B1667546) derivatives have historically been significant in the advancement of organic light-emitting diodes (OLEDs), with early observations of electroluminescence in anthracene single crystals dating back to the 1960s. researchgate.net In modern OLEDs, these compounds are utilized in various roles, including as fluorescent emitters and as host materials for other emissive dopants. researchgate.net The substitution pattern on the anthracene core plays a critical role in determining the thermal stability and electroluminescent performance of the resulting device. researchgate.net
The development of new anthracene derivatives remains a key area of research for achieving high-efficiency and stable OLEDs. For instance, novel polycyclic fused amide derivatives have been synthesized for use as emitters in sky-blue electroluminescent devices. nih.gov While many aromatic imide-based materials are used for longer wavelength emissions, these new materials show promise for blue-emitting OLEDs. nih.gov Devices incorporating these materials have demonstrated good electroluminescent performance with low turn-on voltages. nih.gov
Furthermore, styrylamine (B14882868) derivatives end-capped with a diphenylvinyl group have been synthesized and shown to be effective blue fluorescent materials for OLEDs. researchgate.net The inclusion of arylamine substituents and a diphenylvinyl group enhances light-emitting efficiency and improves charge transport properties. researchgate.net Devices using these materials have achieved high luminance and efficiency, demonstrating their potential for superior performance in blue OLEDs. researchgate.net
Table 1: Performance of Selected Anthracene Derivative-Based OLEDs
| Emitter/Dopant Material | Device Structure | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color | CIE Coordinates (x, y) | Reference |
| Red 2 (DCJTB derivative) | ITO/NPB/Red 2:Alq₃/Alq₃/Liq/Al | 8737 @ 12.0 V | 2.31 @ 20 mA/cm² | 1.25 @ 20 mA/cm² | Red | (0.63, 0.36) @ 7.0 V | koreascience.kr |
| BSQ-DMAC | Not Specified | 7761 | Not Specified | Not Specified | Sky-blue | Not Specified | nih.gov |
| Styrylamine derivative 5 | ITO/NPB/Dopant 5 in MADN/Bphen/Liq/Al | 24,000 @ 11.0 V | 12.5 @ 20 mA/cm² | 6.50 @ 20 mA/cm² | Blue | (0.173, 0.306) @ 8.0 V | researchgate.net |
| 10-(2-napthyl)-anthracene derivative 3 | Not Specified | Not Specified | 3.89 @ 20 mA/cm² | 2.47 @ 20 mA/cm² | Deep Blue | (0.163, 0.149) @ 6 V | researchgate.net |
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, organic dyes are crucial components of dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and the subsequent injection of electrons into a semiconductor material. sigmaaldrich.com Organic dyes offer several advantages, including being free of rare metals, possessing high absorption coefficients, and having structures that are easily modified. sigmaaldrich.com
Anthracene derivatives have been explored as sensitizers in DSSCs. researchgate.net Dipolar compounds featuring an anthracene-based triarylamine donor and a cyanoacrylic acid acceptor have been synthesized and characterized. researchgate.net The introduction of different conjugation bridges between the donor and acceptor moieties has been shown to influence the optical and electrochemical properties of the dyes, which in turn affects the performance of the DSSC. researchgate.net Theoretical calculations have indicated that charge transfer occurs between the anthracene and triarylamine parts of the molecule. researchgate.net While the efficiencies of DSSCs using these initial anthracene-based dyes were moderate, the findings highlight the importance of the conjugation bridge's nature in device performance. researchgate.net
The general principle of a DSSC involves the photoexcitation of a sensitizer (B1316253) dye, which then injects an electron into the conduction band of a nanocrystalline metal oxide, typically titanium dioxide (TiO₂). sbq.org.br The oxidized dye is subsequently regenerated by an electrolyte. sbq.org.br The design of the organic dye is paramount, as it dictates the cell's photoresponse. sigmaaldrich.com
Luminescent Probes and Fluorescent Markers in Research
The inherent fluorescence of anthracene and its derivatives makes them valuable tools in research as luminescent probes and markers. researchgate.net These molecules can be designed to respond to specific analytes or changes in their environment, leading to a detectable change in their fluorescence properties.
For example, 2-methoxy-substituted anthracene derivatives have been investigated for their dual emission properties, which arise from the existence of two interconvertible emissive conformations (s-cis and s-trans). nih.gov This dual fluorescence can be modulated by the presence of certain analytes. Specifically, derivatives have been synthesized that act as fluorescent probes sensitive to fluoride (B91410) ions and pH changes. nih.gov The detection mechanism relies on the change in the emission lifetimes of the probe upon interaction with the analyte, offering a complementary detection method to steady-state fluorimetry. nih.gov
Furthermore, anthracene-based probes have been developed for the detection of reactive oxygen species, such as singlet oxygen. researchgate.net In these probes, the anthracene moiety acts as a reactive site that undergoes a cycloaddition reaction with singlet oxygen, resulting in a change in the fluorescence signal. researchgate.net This has potential applications in biological imaging, for instance, in monitoring the generation of singlet oxygen during photodynamic therapy. researchgate.net
Stimuli-Responsive Materials (e.g., Mechanochromic Sensors, Chemosensors)
Stimuli-responsive, or "smart," materials are designed to change their properties in response to external stimuli such as mechanical force (mechanochromism), chemical exposure (chemosensing), light, or temperature. mdpi.commdpi.comadvancedsciencenews.com This responsiveness makes them suitable for a variety of applications, including sensors and actuators. mdpi.com
While the search results discuss various types of stimuli-responsive materials, including those based on polymers and silver(I) complexes, there is no specific mention of 1-methoxyanthracene or its derivatives being used in the development of mechanochromic or chemosensors. mdpi.commdpi.comnih.govwiley.com The principles of mechanochromic photoluminescence often involve changes in intermolecular interactions within a material upon grinding or shearing, leading to a shift in emission color. mdpi.com
Thin Film Materials and Fabrication Techniques
The unique photophysical and electronic properties of anthracene and its derivatives have positioned them as key materials in the field of organic electronics. The performance of devices based on these materials is intrinsically linked to the quality and morphology of the thin films. For this compound and related alkoxy-substituted anthracenes, various fabrication techniques are employed to create uniform, highly ordered films, which are crucial for efficient charge transport and light emission.
Thin films of anthracene derivatives can be fabricated through several methods, broadly categorized into vacuum-based and solution-based processes. Vacuum thermal evaporation (VTE) is a widely used technique where the material is heated in a high vacuum chamber (e.g., 10⁻⁶ mbar) and deposited onto a substrate at a controlled rate (e.g., 0.2–0.4 Å s⁻¹). rsc.org This method allows for precise control over film thickness and purity, which is critical for devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). For instance, thin films of 2,6-distyrylanthracene for OFET applications have been successfully grown using vacuum deposition. rsc.org Physical vapor deposition (PVD) is another vacuum-based method used for depositing thin films of anthracene semiconductors on substrates like Si/SiO₂, often pre-treated to improve film quality. google.com
Solution-based techniques offer advantages in terms of cost and scalability, making them suitable for large-area electronics. Methods such as spin-coating, dip-coating, inkjet printing, and doctor-blading involve dissolving the anthracene derivative in a suitable solvent and then applying it to a substrate. google.com The solvent is subsequently evaporated, leaving a thin film of the material. The choice of solvent and processing conditions significantly influences the final film morphology and molecular packing. For example, di-n-alkoxyanthracenes have been noted for their gelling properties with various solvents, a characteristic that can be exploited in film formation. beilstein-journals.org
The structure of the resulting thin films is a critical factor for device performance. Anthracene derivatives often form polycrystalline films with molecules arranged in a herringbone pattern. rsc.org The orientation of the molecules relative to the substrate—either "standing-up" or "lying-down"—can be controlled by the choice of substrate and deposition conditions, which in turn affects the electronic coupling between adjacent molecules and thus the charge carrier mobility. For example, submonolayer films of 2,6-distyrylanthracene deposited on oxidized silicon wafers show islands where molecules are in an upright configuration. rsc.org
Table 1: Thin Film Fabrication Techniques for Anthracene Derivatives
| Fabrication Technique | Process Type | Key Advantages | Typical Substrates | Relevant Derivatives |
|---|---|---|---|---|
| Vacuum Thermal Evaporation (VTE) | Vacuum-Based | High purity, precise thickness control | Si/SiO₂, Glass | 2,6-distyrylanthracene, 1,5-distyrylanthracene rsc.org |
| Physical Vapor Deposition (PVD) | Vacuum-Based | Good for low-temperature fabrication | Pre-treated Si/SiO₂ | 2,6-Anthracene derivatives google.com |
| Spin-Coating | Solution-Based | Simple, uniform films over small areas | Glass, ITO, Polymers | General Anthracene Derivatives google.com |
| Inkjet Printing | Solution-Based | Scalable, patternable deposition | Flexible and rigid substrates | General Anthracene Derivatives google.com |
Applications in Advanced Electrochemical Systems
The tunable electronic properties of this compound and its derivatives make them promising candidates for a range of advanced electrochemical systems, including energy storage devices and sensors. The introduction of an electron-donating methoxy (B1213986) group (-OCH₃) to the anthracene core modifies its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its redox behavior and making it suitable for specific electrochemical applications.
Anthracene derivatives with alkoxy side chains, such as 2-(4-octyloxyphenyl)anthracene, have demonstrated high charge carrier mobilities, making them suitable for organic field-effect transistors (OFETs) which are fundamental components of modern electronics. rsc.org These OFETs can also function as electrochemical sensors. The electrochemical behavior of these materials is often studied using techniques like cyclic voltammetry (CV), which reveals information about their redox potentials and electron transfer kinetics. jmaterenvironsci.com For instance, the CV of a material can show reversible or irreversible oxidation/reduction peaks, and the potential at which these peaks occur is characteristic of the compound. jmaterenvironsci.com The interaction of these materials with specific analytes can cause a measurable change in the electrochemical signal, forming the basis of a sensor. nih.govnih.gov
Furthermore, the strong fluorescence of many anthracene derivatives is utilized in electrofluorochromic devices, where the light emission can be controlled by an applied electrical potential. rsc.org The combination of high fluorescence quantum yield and good charge transport characteristics in materials like alkoxy-substituted phenylanthracenes makes them multifunctional, suitable for integrated devices such as organic light-emitting transistors (OLETs). rsc.org
Table 2: Electrochemical Properties and Applications of Anthracene Derivatives
| Derivative Class | Key Electrochemical Property | Potential Application | Investigatory Technique |
|---|---|---|---|
| Alkoxy-substituted Anthraquinones | Tunable reduction potentials | Cathodes in organic batteries nih.gov | Cyclic Voltammetry nih.gov |
| Alkoxy-substituted Phenylanthracenes | High hole mobility, strong fluorescence | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Transistors (OLETs) rsc.org | Cyclic Voltammetry, Photoluminescence Spectroscopy rsc.org |
| General Anthracene Derivatives | Redox activity | Electrochemical Sensors nih.gov | Cyclic Voltammetry, Differential Pulse Voltammetry jmaterenvironsci.comnih.gov |
Q & A
Q. What criteria determine the suitability of this compound as a reference standard in analytical chemistry?
- Methodological Answer : Certification requires ≥99.5% purity (validated by orthogonal methods), stability under storage conditions, and traceability to international standards (e.g., NIST). Interlaboratory validation studies assess reproducibility, with z-scores ≤2 indicating acceptable performance .
Data Analysis & Reproducibility
Q. How should researchers address variability in experimental yields of this compound synthesis?
Q. What frameworks are recommended for meta-analysis of this compound toxicity studies with conflicting outcomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
